molecular formula C4H7NO2 B10760049 (2Z)-2-aminobut-2-enoic acid CAS No. 20748-08-7

(2Z)-2-aminobut-2-enoic acid

Cat. No.: B10760049
CAS No.: 20748-08-7
M. Wt: 101.10 g/mol
InChI Key: PAWSVPVNIXFKOS-IHWYPQMZSA-N
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Description

(2Z)-2-aminobut-2-enoic acid is a structurally unique, conformationally constrained analog of glutamic acid, characterized by its exocyclic double bond and (Z)-stereochemistry. This unsaturated amino acid serves as a critical pharmacophore and synthetic intermediate in medicinal chemistry and neuropharmacology research. Its primary research value lies in its role as a molecular probe for investigating the structure-activity relationships (SAR) of ionotropic and metabotropic glutamate receptors (iGluRs and mGluRs). The rigid, planar structure of the (2Z) isomer locks the molecule into a specific configuration, allowing researchers to study the bioactive conformation required for receptor binding and activation or inhibition, thereby providing insights into neurotransmitter function and synaptic plasticity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20748-08-7

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

(Z)-2-aminobut-2-enoic acid

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2-

InChI Key

PAWSVPVNIXFKOS-IHWYPQMZSA-N

Isomeric SMILES

C/C=C(/C(=O)O)\N

Canonical SMILES

CC=C(C(=O)O)N

Origin of Product

United States

Natural Abundance and Biological Distribution

Occurrence as a Metabolite in Prokaryotic Systems

This unsaturated amino acid is a known intermediate in the metabolic processes of several well-studied prokaryotes. Its formation is often linked to the metabolism of essential amino acids.

In the bacterium Escherichia coli, specifically in strain K12 (MG1655), (2Z)-2-aminobut-2-enoate has been identified as a key metabolic intermediate. nih.gov It plays a role in at least two significant pathways:

L-threonine degradation I: In this catabolic pathway, the enzyme threonine dehydratase facilitates the conversion of L-threonine into (2Z)-2-aminobut-2-enoate, water, and a proton.

L-isoleucine biosynthesis I: Similarly, threonine deaminase catalyzes the same reaction, producing (2Z)-2-aminobut-2-enoate as an intermediate in the biosynthesis of the essential amino acid L-isoleucine.

Table 1: Metabolic Pathways Involving (2Z)-2-aminobut-2-enoic Acid in E. coli

Metabolic Pathway Precursor Enzyme Product
L-threonine degradation I L-threonine Threonine dehydratase (2Z)-2-aminobut-2-enoate
L-isoleucine biosynthesis I L-threonine Threonine deaminase (2Z)-2-aminobut-2-enoate

The presence of (2Z)-2-aminobut-2-enoate has also been confirmed in the metabolome of Pseudomonas aeruginosa. umaryland.edu While detailed enzymatic studies are less extensive than for E. coli, its involvement in several metabolic networks has been established. These include:

Glycine (B1666218), serine, and threonine metabolism

Valine, leucine (B10760876), and isoleucine biosynthesis

General metabolic pathways

The detection in this versatile bacterium underscores the compound's fundamental role in amino acid metabolism.

Identification in Escherichia coli

Presence in Specific Microbial Strains (e.g., Streptomyces sparsus)

This compound, in the form of its derivative dehydrobutyrine, has been reported in the actinomycete Streptomyces sparsus. nih.gov A study involving a marine isolate of S. sparsus (strain VSM-30) from the Bay of Bengal led to the identification of a bioactive compound known as tryptophan dehydrobutyrine diketopiperazine through chemotypic analysis. This finding highlights that this compound can be incorporated into more complex secondary metabolites.

Broader Biological Systems Exhibiting this compound Metabolism

The occurrence of this compound and its derivatives is not limited to the aforementioned bacteria. It is a recurring motif in a wide array of naturally occurring peptidyl metabolites. nih.govrsc.org These are predominantly found in:

Bacteria: It is a common component of ribosomally synthesized and post-translationally modified peptides (RiPPs), such as lanthipeptides. wikipedia.org In the biosynthesis of these peptides, threonine residues are dehydrated to form dehydrobutyrine. wikipedia.org

Fungi: Various fungal species produce peptides containing this dehydroamino acid. nih.govnih.gov

Marine Invertebrates: A number of bioactive peptides isolated from marine invertebrates have been shown to contain dehydrobutyrine residues. nih.govrsc.org It is often speculated that these compounds may originate from microbial symbionts within these animals. rsc.org

Cyanobacteria: The compound has been identified in cyanobacteria, for instance, as a component of potent elastase inhibitors. weizmann.ac.ilweizmann.ac.il

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
(Z)-dehydrobutyrine
(2Z)-2-aminobut-2-enoate
L-threonine
L-isoleucine
Tryptophan dehydrobutyrine diketopiperazine
Dehydrobutyrine
Glycine
Serine
Valine
Leucine

Biosynthetic Pathways and Enzymatic Transformations

Role as an Intermediate in Amino Acid Biosynthesis

This compound is a key player in the synthesis of essential amino acids, most notably L-isoleucine.

(2Z)-2-aminobut-2-enoic acid is an intermediate in the L-isoleucine biosynthesis I pathway found in organisms like Escherichia coli. morf-db.orgecmdb.ca This pathway is part of the broader branched-chain amino acid synthesis that also produces valine and leucine (B10760876). nih.gov The formation of this compound is a critical step that ultimately leads to the production of L-isoleucine. wikipedia.org

The generation of this compound is catalyzed by the enzyme threonine dehydratase (also known as threonine deaminase), which has a systematic name of L-threonine ammonia-lyase (2-oxobutanoate-forming). wikipedia.orgenzyme-database.org This pyridoxal-5'-phosphate (PLP) dependent enzyme facilitates the conversion of L-threonine to (2Z)-2-aminobut-2-enoate and water. morf-db.orgwikipedia.orgenzyme-database.org This reaction is the first step in the five-step pathway for L-isoleucine biosynthesis from L-threonine. nih.gov

The reaction proceeds in a stepwise manner:

L-threonine is converted to 2-aminobut-2-enoate and water. enzyme-database.org

2-aminobut-2-enoate then spontaneously tautomerizes to 2-iminobutanoate. enzyme-database.org

Finally, 2-iminobutanoate is spontaneously hydrolyzed to 2-oxobutanoate (B1229078) and ammonia (B1221849). enzyme-database.org

It is this 2-oxobutanoate that proceeds through the remaining steps of the L-isoleucine synthesis pathway. wikipedia.org

Formation within L-Isoleucine Biosynthetic Pathway

Involvement in Amino Acid Degradation Pathways

This compound is not only involved in synthesis but also participates in the breakdown of amino acids.

The compound is an intermediate in the L-threonine degradation I pathway. morf-db.orgecmdb.ca In this context, the enzyme threonine dehydratase again plays a crucial role by catalyzing the initial step, the conversion of L-threonine to (2Z)-2-aminobut-2-enoate. morf-db.org This highlights the dual role of both the compound and the enzyme in anabolic and catabolic processes.

This compound is also linked to the broader metabolic network of glycine (B1666218), serine, and threonine. umaryland.edu While direct interconversion pathways involving this compound with glycine and serine are complex, the metabolism of these three amino acids is interconnected. For instance, extracts from plant tissues have been shown to catalyze the interconversion of glycine and serine, a process that requires tetrahydrofolate. nih.gov The connection to this compound arises from its direct link to L-threonine metabolism.

Participation in L-Threonine Degradation Pathways

Key Enzymatic Activities Associated with this compound

The primary enzyme associated with the formation of this compound is threonine dehydratase/deaminase . morf-db.orgwikipedia.org This enzyme is subject to allosteric regulation, a key mechanism for controlling the flux through the biosynthetic pathway. nih.govuniprot.org For example, in many bacteria, the biosynthetic L-threonine dehydratase is inhibited by the end product, L-isoleucine, and in some cases, activated by valine, another branched-chain amino acid. nih.gov

Research has also suggested that this compound may act as an inhibitor of certain enzymes involved in various metabolic pathways. smolecule.comsmolecule.com

Compound Information Table

Compound Name
This compound
2-iminobutanoate
2-oxobutanoate
Formaldehyde
Glycine
L-Isoleucine
L-Threonine
L-valine
Serine
Tetrahydrofolate
Valine

Enzyme Information Table

Enzyme NameFunction
Threonine dehydrataseCatalyzes the conversion of L-threonine to (2Z)-2-aminobut-2-enoate and water.
L-threonine dehydrogenaseCatalyzes the conversion of L-threonine to aminoacetone and CO2. nih.gov

2-Aminobut-2-enoate Aminohydrolase Activity

The enzymatic transformation of this compound involves a hydrolytic deamination process. This is not a direct, single-step reaction catalyzed by a specific "2-aminobut-2-enoate aminohydrolase." Instead, it is a two-step process involving a spontaneous tautomerization followed by an enzymatic hydrolysis.

First, (2Z)-2-aminobut-2-enoate, the enamine product of several lyase reactions, undergoes a spontaneous tautomerization to its imine form, 2-iminobutanoate. researchgate.netqmul.ac.ukqmul.ac.uk This imine is then hydrolyzed to produce 2-oxobutanoate and ammonia. researchgate.netqmul.ac.ukqmul.ac.uk While this hydrolysis can occur spontaneously, it is significantly accelerated by the enzyme 2-iminobutanoate/2-iminopropanoate deaminase (EC 3.5.99.10). qmul.ac.ukuniprot.orgebi.ac.uk

This deaminase plays a crucial role in detoxifying the reactive imine intermediate, which is highly nucleophilic. uniprot.org By catalyzing the release of ammonia, the enzyme ensures the efficient conversion of the intermediate to 2-oxobutanoate, a key metabolite that can enter other metabolic pathways. uniprot.orgenzyme-database.org The enzyme is found across various species and is essential for preventing the accumulation of reactive intermediates that could otherwise cause cellular damage. ebi.ac.ukvirtualflybrain.org

(2Z)-2-Aminobut-2-enoate ⇌ 2-Iminobutanoate (spontaneous tautomerization) researchgate.netqmul.ac.ukqmul.ac.uk

2-Iminobutanoate + H₂O → 2-Oxobutanoate + NH₃ (catalyzed by 2-iminobutanoate/2-iminopropanoate deaminase) qmul.ac.ukuniprot.org

Table 1: Enzymatic Deamination of (2Z)-2-Aminobut-2-enoate Intermediate

StepReactantProduct(s)EnzymeEnzyme Commission (EC) Number
1(2Z)-2-Aminobut-2-enoate2-IminobutanoateSpontaneousN/A
22-Iminobutanoate2-Oxobutanoate + Ammonia2-iminobutanoate/2-iminopropanoate deaminase3.5.99.10

Involvement of Lyases (e.g., L-Cystathionine Cysteine-Lyase, L-Homocysteine Hydrogen-Sulfide-Lyase, L-Methionine Methanethiol-Lyase)

This compound, in its conjugate base form 2-aminobut-2-enoate, is a key transient intermediate in reactions catalyzed by several pyridoxal-phosphate (PLP) dependent lyases. These enzymes cleave carbon-sulfur or carbon-oxygen bonds, leading to the formation of this unstable enamine.

L-Cystathionine γ-lyase (EC 4.4.1.1): This multifunctional enzyme cleaves L-cystathionine into L-cysteine, 2-oxobutanoate, and ammonia. qmul.ac.uk The reaction proceeds via the formation of 2-aminobut-2-enoate as an intermediate, which is then deaminated as described above. qmul.ac.uk

L-Homocysteine Desulfhydrase (EC 4.4.1.2): This enzyme catalyzes the conversion of L-homocysteine to 2-oxobutanoate, hydrogen sulfide (B99878), and ammonia. researchgate.net The mechanism involves the elimination of hydrogen sulfide to yield the 2-aminobut-2-enoate intermediate. researchgate.net

Methionine γ-lyase (EC 4.4.1.11): This enzyme is involved in the catabolism of L-methionine, breaking it down into methanethiol, 2-oxobutanoate, and ammonia. enzyme-database.org Similar to the other lyases, the reaction involves the formation of 2-aminobut-2-enoate as an unstable intermediate product. enzyme-database.org

Threonine ammonia-lyase (EC 4.3.1.19): Also known as threonine dehydratase, this enzyme catalyzes the deamination of L-threonine to 2-oxobutanoate and ammonia. qmul.ac.ukwikipedia.org The initial step is the elimination of water from L-threonine to form 2-aminobut-2-enoate. qmul.ac.ukcreative-enzymes.com

Table 2: Lyases Producing (2Z)-2-Aminobut-2-enoate as an Intermediate

EnzymeSubstrateProducts of Overall ReactionEnzyme Commission (EC) Number
L-Cystathionine γ-lyaseL-CystathionineL-Cysteine + 2-Oxobutanoate + NH₃4.4.1.1
L-Homocysteine DesulfhydraseL-Homocysteine2-Oxobutanoate + H₂S + NH₃4.4.1.2
Methionine γ-lyaseL-Methionine2-Oxobutanoate + Methanethiol + NH₃4.4.1.11
Threonine ammonia-lyaseL-Threonine2-Oxobutanoate + NH₃4.3.1.19

Biochemical Significance of this compound as a Core Metabolic Intermediate

This compound, primarily as its conjugate base 2-aminobut-2-enoate, holds a significant position as a core metabolic intermediate, linking the metabolism of several key amino acids. Its transient nature underscores its role as a critical junction point in biochemical pathways.

The formation of 2-aminobut-2-enoate is a common step in the catabolism of L-threonine, L-methionine, and L-homocysteine, as well as in the transsulfuration pathway involving L-cystathionine. researchgate.netqmul.ac.ukqmul.ac.ukenzyme-database.org The subsequent conversion of this intermediate to 2-oxobutanoate is a vital metabolic step. 2-Oxobutanoate can then be channeled into different pathways, most notably serving as a precursor for the biosynthesis of the branched-chain amino acid L-isoleucine. wikipedia.orgumaryland.edu

This places this compound at a metabolic crossroads. Its generation from multiple amino acid degradation pathways and its ultimate conversion to a precursor for the synthesis of another essential amino acid highlight its centrality in maintaining amino acid homeostasis.

Chemical Synthesis Methodologies and Structural Derivatization

Advanced Synthetic Strategies for (2Z)-2-Aminobut-2-enoic Acid

The preparation of this compound, a non-proteinogenic α-amino acid, can be accomplished through various advanced synthetic routes. nih.govumaryland.edu These methods are designed to control the geometry of the double bond, which is critical for the compound's properties and subsequent applications.

Direct amination strategies involve the introduction of an amino group into a suitable precursor molecule. One common approach involves the amination of intermediates derived from butenoic acid. smolecule.com For instance, a synthetic pathway can be designed around the allylic bromination of an α,β-unsaturated acid with a reagent like N-bromosuccinimide, followed by displacement of the bromide with ammonia (B1221849) or another nitrogen source. researchgate.netpublish.csiro.au Another strategy involves the amination of alkyne intermediates, which can then be selectively reduced to the (Z)-alkene. smolecule.com These methods often produce a mixture of products, requiring careful purification to isolate the desired (2Z)-isomer.

This strategy involves the synthesis of an ester derivative of the target amino acid, which can often be purified more easily than the free acid. Subsequent hydrolysis then yields the final product. For example, α,β-unsaturated esters can be synthesized and then converted to their 2-amino derivatives. nih.gov The hydrolysis of the ester group, typically under acidic or basic conditions, is the final step to yield the carboxylic acid. This route is advantageous as the ester can act as a protecting group for the carboxylic acid during other reaction steps. The synthesis of related compounds, such as dodecyl 3-amino-but-2-enoate, demonstrates the utility of ester intermediates in the Hantzsch cyclisation reaction. researchgate.net

Table 1: Examples of Ester Hydrolysis in Amino Acid Synthesis
Precursor EsterHydrolysis ConditionFinal ProductReference
Methyl 3-aminocrotonateAqueous HCl, reflux3-Aminocrotonic acid
Methyl 4-aryl-2-amino-4-oxobut-2-enoateNot specified4-Aryl-2-amino-4-oxobut-2-enoic acid nih.gov
(R)-butyl 4-amino-3-(4-chlorophenyl)butanoateAcid hydrolysis(R)-baclofen thieme-connect.com

To prevent unwanted side reactions at the reactive amino group during synthesis, protecting group strategies are widely employed. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amine functionality. The Boc group is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions to regenerate the free amine. For example, 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid serves as a versatile intermediate where the Boc group protects the primary amine, allowing for selective reactions at the carboxylic acid or the double bond. Other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, are also utilized, particularly in solid-phase peptide synthesis involving dehydroamino acids. acs.org

Controlling the stereochemistry of the double bond is a significant synthetic challenge. The (E)-isomer of 2-aminobut-2-enoic acid, often found in natural products like pedopeptins, is thermodynamically unfavored, making its synthesis particularly difficult. acs.org Stereoselective methods have been developed to favor the formation of one isomer over the other. For instance, the Gabriel method was an early approach to stereoselective synthesis. smolecule.com More modern methods for synthesizing the (E)-isomer include solid-phase techniques that utilize α-phenylseleno carbonyl compounds, which can be oxidized and eliminated to form the α,β-unsaturated system. acs.orgresearchgate.net The synthesis of the (Z)-isomer can sometimes be achieved through different routes or by isomerization of the (E)-isomer under specific conditions. Asymmetric synthesis strategies, such as a stereocontrolled 1,3-nitrogen shift catalyzed by chiral catalysts, have also been developed for producing chiral α-amino acids. google.com

Table 2: Comparison of Synthetic Approaches for (E) and (Z) Isomers
IsomerSynthetic StrategyKey FeaturesReference
(E)-2-aminobut-2-enoic acidSolid-phase synthesis via selenide (B1212193) intermediateChallenging due to thermodynamic instability; used for natural product synthesis. acs.org
(Z)-4-amino-3-halogenobut-2-enoic acidIsomerization during allylic brominationKey step for producing the cis (Z) isomer of this GABA analog precursor. researchgate.net
Chiral α-Amino AcidsStereocontrolled 1,3-nitrogen migrationCatalytic asymmetric synthesis applicable to various side chains. google.com

Utilization of Protected Amino Acid Precursors

Design and Synthesis of Analogs and Derivatives of this compound

The structural backbone of 2-aminobut-2-enoic acid serves as a template for the design and synthesis of various analogs and derivatives. These modifications aim to create molecules with specific biological activities, often by introducing conformational constraints.

A significant application of these synthetic strategies is the creation of conformationally restricted analogues of the neurotransmitter γ-aminobutyric acid (GABA). researchgate.netpublish.csiro.au The introduction of a double bond into the GABA backbone limits the molecule's flexibility, which can lead to selectivity for different GABA receptor subtypes.

cis-4-Aminocrotonic acid, also known as (Z)-4-aminobut-2-enoic acid, is a notable GABA analog that selectively activates GABAA-ρ receptors (formerly GABAC). wikipedia.org A convenient synthesis for this compound involves the reduction of a corresponding bromo derivative. globalauthorid.com The general synthetic route to this class of compounds often starts with the allylic bromination of α,β-unsaturated acids followed by amination, which can also yield vinyl glycine (B1666218) analogues as by-products. researchgate.netpublish.csiro.au The trans isomer, (E)-4-aminobut-2-enoic acid (TACA), is also a potent GABA analogue but interacts with a broader range of receptors, including GABAA and GABA transporters. nih.gov

Table 3: Synthesized GABA Analogs and Precursors
GABA AnalogSystematic NameKey Synthetic PrecursorReference
cis-4-Aminocrotonic acid (CACA)(2Z)-4-Aminobut-2-enoic acidcis-4-Bromo-3-halogenobut-2-enoic acid researchgate.netwikipedia.orgglobalauthorid.com
trans-4-Aminocrotonic acid (TACA)(E)-4-Aminobut-2-enoic acidUnsubstituted but-2-enoic acid via allylic substitution publish.csiro.au
4-Alkyl-4-aminobut-2-enoic acids(E)-4-Amino-4-methylpent-2-enoic acid, etc.Corresponding α,β-unsaturated acids publish.csiro.au

Referenced Compounds

Table 4: List of Chemical Compounds
Compound Name
This compound
(2E)-2-aminobut-2-enoic acid
Gamma-Aminobutyric Acid (GABA)
cis-4-Aminocrotonic acid ((Z)-4-aminobut-2-enoic acid)
trans-4-Aminocrotonic acid ((E)-4-aminobut-2-enoic acid)
N-bromosuccinimide
Methyl 3-aminocrotonate
3-Aminocrotonic acid
Dodecyl 3-amino-but-2-enoate
tert-butoxycarbonyl (Boc)
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
fluorenylmethyloxycarbonyl (Fmoc)
cis-4-Bromo-3-halogenobut-2-enoic acid
vinyl glycine

Synthesis of 4-Oxobut-2-enoic Acid Derivatives

The generation of 4-oxobut-2-enoic acid derivatives is achieved through several key synthetic strategies. One prominent method is the reaction of primary amines with maleic anhydride (B1165640), which yields (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. tandfonline.com This reaction proceeds via the opening of the anhydride ring and is a fundamental approach for creating N-aryl maleimides. tandfonline.com For example, 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is synthesized by reacting 2,6-dimethylaniline (B139824) with maleic anhydride in solvents like toluene. evitachem.com

Microwave-assisted aldol-condensation represents another efficient route. rsc.org This method involves the reaction between methyl ketone derivatives and glyoxylic acid, often catalyzed by an acid like TsOH monohydrate in dioxane, to form a variety of 4-oxo-2-butenoic acid derivatives. rsc.org This technique has been successfully applied to a range of substrates, including electron-rich, electron-poor, and halogen-containing aromatic ketones. rsc.org

Claisen condensation is also utilized, as demonstrated in the synthesis of (Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid. thieme-connect.com This reaction involves the condensation of diethyl oxalate (B1200264) with a substituted ethanone (B97240) in the presence of a base. thieme-connect.com Furthermore, compounds like 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid can be prepared by reacting 3-acetyl-2H-chromen-2-one with glyoxylic acid. nih.gov

Synthesis MethodKey ReactantsProduct TypeReference
Amine-Anhydride ReactionPrimary Amine, Maleic Anhydride(Z)-4-oxo-4-(arylamino)but-2-enoic acid tandfonline.com
Microwave-Assisted Aldol CondensationMethyl Ketone, Glyoxylic Acid4-oxo-2-butenoic acid derivative rsc.org
Claisen CondensationDiethyl Oxalate, Substituted EthanoneSubstituted 2-hydroxy-4-oxobut-2-enoic acid thieme-connect.com
Reaction with Glyoxylic AcidAcetyl-substituted Compound (e.g., Acetyl-coumarin)4-oxo-4-(heterocyclyl)but-2-enoic acid nih.gov

Preparation of Heterocyclic Conjugates and Spiroether Derivatives

But-2-enoic acid derivatives are valuable precursors for synthesizing a variety of heterocyclic systems. epa.gov A common strategy involves the Aza-Michael addition of nucleophiles to the activated double bond of a 4-oxobut-2-enoic acid derivative. epa.gov For instance, reacting 4-(4-bromophenyl)-4-oxobut-2-enoic acid with binucleophiles like benzimidazole (B57391) or o-phenylenediamine (B120857) leads to the formation of Michael adducts. epa.gov These adducts can then be cyclized; reaction with hydrazine (B178648) hydrate (B1144303) yields pyridazinone derivatives, while treatment with acetic anhydride can form furanones. epa.gov Similarly, (Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid reacts with various binucleophiles to create dihydroquinoxalin-2(1H)-one, dihydro-2H-benzo[b] evitachem.comCurrent time information in Bangalore, IN.oxazin-2-one, and pyrazole (B372694) derivatives. thieme-connect.com

The synthesis of spiro compounds has also been explored. sapub.org One route begins with the reaction of 4-(4-Acetyl amino phenyl-4-oxo-but-2-enoic acid with hydrogen peroxide to form an oxirane derivative. sapub.org This epoxide serves as a key intermediate that can be further reacted to produce spiro derivatives, among other fused heterocyclic systems. sapub.org

Starting Material TypeReagentsResulting HeterocycleReference
4-Aryl-4-oxobut-2-enoic acido-phenylenediamineDihydroquinoxalinone thieme-connect.com
4-Aryl-4-oxobut-2-enoic acidHydrazine HydratePyridazinone epa.gov
4-Aryl-4-oxobut-2-enoic acidAcetic AnhydrideFuranone epa.gov
Oxirane derivative of but-2-enoic acidVarious nucleophilesSpiro compounds sapub.org

Generation of Organoselenium Compounds Incorporating But-2-enoic Acid Moieties

The incorporation of selenium into but-2-enoic acid structures has been achieved to generate novel organoselenium compounds. nih.govnih.gov A primary synthetic route involves the reaction of maleic anhydride with selenium-containing anilines. nih.govnih.gov For example, 4-Oxo-4-((4-selenocyanatophenyl)amino)but-2-enoic acid is synthesized from 4-selenocyanatoaniline and maleic anhydride in toluene. nih.gov Similarly, 4-((4-(methylselanyl)phenyl)amino)-4-oxobut-2-enoic acid is prepared using 4-(methylselanyl)aniline and maleic anhydride. nih.gov

More complex structures, such as 4-oxo-4-((4-((2-oxo-2-(phenylamino)ethyl)selanyl)phenyl)amino)but-2-enoic acid, are also synthesized from the corresponding amino-functionalized diaryl selenide and maleic anhydride. nih.gov These butenoic acid derivatives can be further modified; for instance, esterification can be achieved by reaction with methanol (B129727) and a catalytic amount of sulfuric acid. nih.gov

Selenium-Containing PrecursorCo-reactantOrganoselenium ProductReference
4-selenocyanatoanilineMaleic Anhydride4-Oxo-4-((4-selenocyanatophenyl)amino)but-2-enoic acid nih.gov
4-(methylselanyl)anilineMaleic Anhydride4-((4-(methylselanyl)phenyl)amino)-4-oxobut-2-enoic acid nih.gov
2-((4 aminophenyl)selanyl)-N-phenylacetamideMaleic Anhydride4-oxo-4-((4-((2-oxo-2-(phenylamino)ethyl)selanyl)phenyl)amino)but-2-enoic acid nih.gov

Synthesis of Substituted Amide and Nitrile Analogs

Substituted amide and nitrile analogs of but-2-enoic acid are often synthesized through the ring-opening of furanone intermediates. chimicatechnoacta.ru The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]but-2-enamides demonstrates this principle. researchgate.netresearchgate.net The process starts with 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids, which are obtained from the intramolecular cyclization of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride. chimicatechnoacta.ru The subsequent reaction of these furanone intermediates with various primary amines in an aprotic solvent leads to the decyclization of the furanone ring, forming the desired N-substituted amides with yields ranging from 73-87%. chimicatechnoacta.ru This reaction involves the nucleophilic attack of the amine on the lactone carbonyl group. chimicatechnoacta.ru

PrecursorKey ReagentProduct ClassReference
2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carbonitrilesPrimary AminesN-substituted 4-aryl-4-oxo-2-[(3-cyano-thiophen-2-yl)amino]but-2-enamides chimicatechnoacta.ruresearchgate.netresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization Techniques

A suite of advanced analytical techniques is essential for the structural elucidation and purity assessment of this compound derivatives.

Spectroscopic methods are fundamental for determining molecular structure. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is universally used to map the carbon-hydrogen framework of the synthesized molecules. tandfonline.comchimicatechnoacta.rubiointerfaceresearch.com For organoselenium and organotin compounds, ¹¹⁹Sn and ⁷⁷Se NMR can provide direct information about the metallic or heteroatomic environment. researchgate.net

Infrared (IR) Spectroscopy is employed to identify characteristic functional groups, such as carbonyl (C=O), amine (N-H), and hydroxyl (O-H) stretches, confirming the presence of key structural motifs. tandfonline.comnih.govnih.gov

Mass Spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns of the compounds, confirming their elemental composition. sapub.orgnih.gov

X-ray Crystallography offers unambiguous determination of the three-dimensional molecular structure in the solid state, including stereochemistry, as demonstrated for several butenoic acid derivatives and their heterocyclic products. thieme-connect.comd-nb.info

Chromatographic techniques are vital for monitoring reaction progress, isolating products, and determining purity.

Thin-Layer Chromatography (TLC) is frequently used to follow the progress of a reaction in real-time. nih.govchimicatechnoacta.ru

Column Chromatography is a standard method for the purification of the synthesized compounds from reaction mixtures. evitachem.com

High-Performance Liquid Chromatography (HPLC) is used for the separation, quantification, and analysis of compounds in a mixture, often employing a reversed-phase column. acs.org

Gas Chromatography (GC) , sometimes coupled with other detectors like Ion Mobility Spectrometry (GC-IMS), is effective for analyzing volatile derivatives. researchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry, making it a powerful tool for identifying components in complex mixtures. acs.org

TechniqueApplicationReference
NMR (¹H, ¹³C)Structural elucidation of the organic framework tandfonline.comchimicatechnoacta.ru
IR SpectroscopyIdentification of functional groups nih.govnih.gov
Mass SpectrometryDetermination of molecular weight and formula sapub.orgnih.gov
X-ray CrystallographyDefinitive 3D structure and stereochemistry thieme-connect.comd-nb.info
HPLC / LC-MSSeparation, purification, and identification acs.org
GC / GC-IMSAnalysis of volatile compounds researchgate.netmdpi.com

Biological Activities and Mechanistic Investigations Non Clinical Focus

Modulation of Neurotransmitter Systems through Analogs

Derivatives of (2Z)-2-aminobut-2-enoic acid have been investigated for their ability to modulate neurotransmitter systems, particularly the GABAergic system. This involves interactions with GABA receptors and inhibition of key enzymes involved in GABA metabolism.

The analog, (Z)-4-aminobut-2-enoic acid, also known as cis-4-aminocrotonic acid, acts as a partial agonist for GABA receptors, showing selectivity for the GABAA-ρ subtype (formerly known as GABAC). wikipedia.orgresearchgate.net This interaction suggests that the extended conformation of the molecule is crucial for its activity at these specific receptors. researchgate.net The GABAA-ρ receptor is a subtype of the GABAA receptor family, which are ligand-gated ion channels and play a significant role in inhibitory neurotransmission in the central nervous system. nih.gov

Certain analogs of this compound have been studied as inhibitors of GABA transaminase (GABA-T), an enzyme responsible for the degradation of GABA. uni-muenchen.deresearchgate.net For instance, (Z)-4-aminobut-2-enoic acid has been noted as an inhibitor of GABA aminotransferase. researchgate.net Inhibition of GABA-T leads to an increase in GABA levels, which can enhance GABAergic signaling. uni-muenchen.denih.gov This mechanism is a target for anticonvulsant drugs. nih.gov Research has also explored other compounds, such as isovaleric acid, for their inhibitory activity on GABA-T. researchgate.net

Interactions with GABA Receptors and Subtypes (e.g., GABA<sub>A</sub>-ρ)

Antimicrobial Efficacy of Derivatives

Various derivatives of this compound have demonstrated notable antimicrobial properties, exhibiting activity against a range of bacterial and fungal strains.

Studies have shown that synthesized derivatives of this compound possess antibacterial activity. For example, 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids were evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, other research has highlighted the antimicrobial potential of related compounds against these common bacterial pathogens. dergipark.org.trnih.gov For instance, certain hydroxamic acid-based organoselenium hybrids have shown promising activity against S. aureus and E. coli. nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives and related compounds.

Compound/DerivativeBacterial StrainActivity/Observation
4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acidsStaphylococcus aureus, Escherichia coliAntibacterial activity observed. researchgate.net
4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acidStaphylococcus aureus, Escherichia coliExhibits promising antimicrobial properties.
Organoselenium hybrid 8Staphylococcus aureusInhibition zone of 90.5% and MIC of 4 μM. nih.gov
Organoselenium hybrid 8Escherichia coliMIC of 8 μM. nih.gov

Derivatives of this compound have also been found to be effective against fungal species. The hydrolysis of certain furan (B31954) derivatives leads to the formation of 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids, which have been studied for their activity against Candida albicans. researchgate.net Other studies have also reported the antifungal potential of various aminobutenoic acid derivatives against C. albicans. dergipark.org.trdergipark.org.tr For example, some 2-aminobenzoic acid derivatives have shown synergistic effects with fluconazole (B54011) against resistant C. albicans strains. nih.gov

The table below outlines the antifungal activity of specific derivatives.

Compound/DerivativeFungal SpeciesActivity/Observation
4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acidsCandida albicansAntifungal activity was studied. researchgate.net
Organoselenium hybrid 8Candida albicansInhibition zone of 91.7% and MIC of 4 μM. nih.gov
Organoselenium hybrid 15Candida albicansInhibition zone of 83.3%. nih.gov
2-aminobenzoic acid derivativesCandida albicansSynergistic effect with fluconazole; inhibits biofilm formation. nih.gov

Antibacterial Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Anti-Inflammatory and Antinociceptive Properties of Synthesized Derivatives

Synthesized derivatives of this compound have been investigated for their potential anti-inflammatory and antinociceptive (pain-reducing) effects.

Research has shown that N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]4-oxobut-2-enamides possess pronounced antinociceptive activity with low toxicity. researchgate.net Similarly, substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates also demonstrated significant analgesic activity. researchgate.net Other studies have revealed that certain synthesized acids exhibit notable antinociceptive effects, in some cases exceeding that of the reference drug metamizole (B1201355) sodium. researchgate.net

In the context of anti-inflammatory action, some derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are key mediators in inflammatory pathways. For example, 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid has demonstrated moderate inhibition of these enzymes. Additionally, some novel 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, synthesized via cascade reactions, have exhibited potent anti-inflammatory activities. rsc.org

The table below summarizes the anti-inflammatory and antinociceptive findings for various derivatives.

Compound/DerivativeBiological ActivityKey Findings
N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]4-oxobut-2-enamidesAntinociceptivePronounced activity with low toxicity. researchgate.net
Substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoatesAnalgesicPronounced analgesic activity. researchgate.net
4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acidAnti-inflammatoryModerate inhibition of COX-2 and LOX enzymes.
2-amino-9H-chromeno[2,3-d]thiazol-9-onesAnti-inflammatorySeveral compounds exhibited potent anti-inflammatory activities. rsc.org

Cytotoxic Effects on Diverse Cancer Cell Lines (e.g., A549, A375, SK-OV-3, HT-1080)

Scientific literature evaluating the direct cytotoxic effects of the isolated compound this compound on cancer cell lines such as A549 (lung carcinoma), A375 (melanoma), SK-OV-3 (ovarian adenocarcinoma), and HT-1080 (fibrosarcoma) is limited. However, studies on derivatives and peptides containing the dehydrobutyrine moiety provide some context regarding its potential role in anticancer activity.

Research investigating the toxicity of various α,β-dehydroamino acid derivatives found that N-protected dehydroaminobutyric acid derivatives exhibited little to no toxicity across several tested cancer cell lines. researchgate.net In a study that included the A549 cell line, cells showed significant vulnerability only to dehydroalanine (B155165) derivatives, not dehydroaminobutyric acid derivatives. researchgate.net

Table 1: Cytotoxicity of this compound Analogs and Containing Compounds

Compound TypeCell Line(s)Observed EffectReference
N-Protected Dehydroaminobutyric Acid DerivativesGeneral Cancer Cell LinesNo or low toxicity reported. researchgate.net researchgate.net
Thiazolyl Peptides (containing Z-Dhb residue)A549, H157, MCF7, MDA-MB-231, HepG2Significant cytotoxicity observed. researchgate.net researchgate.net

Influence on Cellular Metabolic Pathways

This compound is a known intermediate in microbial amino acid metabolism. nih.govumaryland.edu It is not a proteinogenic amino acid but arises from the metabolic transformation of L-threonine. rsc.org In bacteria such as Escherichia coli and Pseudomonas aeruginosa, the compound (as its conjugate base, 2-aminobut-2-enoate) is a key product in pathways involving threonine degradation. nih.govumaryland.edu

The primary reaction involves the enzyme L-threonine dehydratase (also known as threonine deaminase), which catalyzes the hydrolytic elimination of ammonia (B1221849) from L-threonine to form 2-oxobutanoate (B1229078). This reaction proceeds via the formation of the unstable intermediate (2Z)-2-aminobut-2-enoate. This intermediate subsequently undergoes spontaneous hydrolysis to yield 2-oxobutanoate and ammonia. This pathway is integral to the "Glycine, serine and threonine metabolism" and the "Valine, leucine (B10760876) and isoleucine biosynthesis" pathways, where 2-oxobutanoate serves as a precursor. umaryland.edu The compound has been identified as a metabolite in organisms like Escherichia coli and has been reported in Streptomyces sparsus. nih.gov

Table 2: Metabolic Role of this compound

Metabolic ProcessOrganism TypePrecursorKey EnzymePathway InvolvementReference
Amino Acid Degradation/BiosynthesisBacteria (e.g., E. coli, P. aeruginosa)L-ThreonineL-Threonine DehydrataseGlycine (B1666218), serine and threonine metabolism; Valine, leucine and isoleucine biosynthesis. umaryland.edu umaryland.edu

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Specific structure-activity relationship (SAR) studies focusing on a series of this compound derivatives are not extensively documented in the reviewed literature. However, the principles of SAR for the broader class of α,β-dehydroamino acids, to which this compound belongs, are well-established, particularly in the context of peptide chemistry.

The defining feature of dehydroamino acids is the carbon-carbon double bond between the α and β positions (Cα=Cβ). nih.gov This structural element imparts significant conformational rigidity compared to saturated amino acids. nih.gov This rigidity can lock a peptide backbone into a specific three-dimensional shape, which is often crucial for its biological function. researchgate.net

For dehydrobutyrine, two geometric isomers exist: (Z) and (E). The stereochemistry of this double bond is a critical determinant of the biological activities of peptides that contain this residue. rsc.org The naturally occurring form in most bioactive peptides is the (Z)-isomer, which is biosynthesized from threonine via an anti-elimination reaction. rsc.org The difference in spatial arrangement between the Z- and E-isomers can dramatically alter how a peptide interacts with its biological target, forming a cornerstone of the SAR for this class of compounds. rsc.org The double bond also serves as a reactive center, or a "chemical handle," for potential Michael additions or other modifications, which can be exploited in SAR studies to generate novel analogs. nih.govrsc.org

Structural Biology and Computational Studies

Conformational Analysis and Molecular Modeling of (2Z)-2-Aminobut-2-enoic Acid and its Analogs

The presence of the Cα=Cβ double bond significantly influences the conformational flexibility of peptides containing this compound. This rigidity can enhance peptide-receptor affinity by minimizing the entropic cost of binding. rsc.org

Theoretical and solid-state conformational studies have been performed on derivatives of dehydrobutyrine to understand its conformational properties. nih.gov Despite the constraints imposed by the double bond, the main chain of dehydroamino acids like dehydrobutyrine exhibits greater flexibility compared to standard amino acids such as alanine. nih.gov The conformational preferences of these dehydroamino acids are influenced by the polarity of their environment, which may explain their specific use in nature to modulate the biological activity of small, cyclic dehydropeptides. nih.gov

Molecular Orbital Studies and Theoretical Predictions

Molecular orbital studies and theoretical predictions have been instrumental in understanding the properties of this compound. Theoretical analyses, such as those performed on N-acetyl-α,β-dehydrobutyrine N'-methylamides, have calculated the ϕ and ψ potential energy surfaces and localized conformers. nih.gov These studies often employ methods like the B3LYP/6-311++G(d,p) level of theory, both in a vacuum and with the inclusion of solvent effects. nih.gov

Quantum chemistry calculations have been used to develop force field parameters for dehydrobutyrine, which are crucial for molecular dynamics simulations of peptides containing this residue. researchgate.net These parameters are designed to reproduce geometries and energy barriers from high-level quantum calculations. researchgate.net Theoretical predictions of NMR chemical shifts for the amino protons and various carbon atoms in dehydrobutyrine are consistent with a significant redistribution of charge within the molecule. researchgate.net

Investigation of Ligand-Protein Interactions

This compound residues, often found in peptidyl natural products, play a significant role in ligand-protein interactions. rsc.org The unique geometry and reactivity of this dehydroamino acid influence how it binds to and interacts with enzymes and other proteins.

Characterization of Binding Sites and Modes with Enzymes

Dehydrobutyrine is a component of various bioactive peptides, and its interaction with enzymes is a key area of study. For instance, in lanthipeptides, dehydrobutyrine residues are formed through the enzymatic dehydration of threonine. acs.orgacs.org These residues then react with cysteine to form methyllanthionine bridges, which are crucial for the peptide's structure and function. acs.org The enzymes responsible for these modifications, such as lanthipeptide synthetases, have specific binding sites for the precursor peptide containing threonine and facilitate the dehydration and subsequent cyclization reactions. acs.org

The introduction of dehydrobutyrine into proteins can be achieved through a strategy called Genetically Encoded Chemical Conversion (GECCO). acs.orgescholarship.org This method involves genetically encoding a latent bioreactive amino acid near a threonine residue. The proximity of these two residues enables a reaction that converts threonine into dehydrobutyrine in situ. acs.orgescholarship.org This technique allows for the site-specific incorporation of this reactive amino acid, facilitating studies on its interaction with target proteins. acs.orgescholarship.org

Analysis of Stereochemical Specificity in Biomolecular Recognition

The stereochemistry of dehydrobutyrine is critical for its biological activity. The (Z)-isomer is the more sterically favorable and is predominantly found in naturally occurring peptides. rsc.org This stereochemical preference has significant implications for biomolecular recognition. For example, some phytotoxins containing the (E)-isomer of dehydrobutyrine are biologically active, while their synthetic counterparts with the (Z)-isomer are not. rsc.org This highlights the high degree of stereochemical specificity in the interaction between these peptides and their biological targets.

X-ray Crystallography and Advanced Spectroscopic Techniques for Structural Elucidation of Complexes

The three-dimensional structures of molecules and their complexes are crucial for understanding their function. X-ray crystallography and various spectroscopic techniques are powerful tools for this purpose. nih.gov

For dehydrobutyrine-containing compounds, X-ray crystallography has been used to determine the solid-state structures of its derivatives, providing precise information on bond lengths and angles. nih.gov For example, the crystal structures of Ac-(Z)-ΔAbu-NHMe have been determined at low temperatures. nih.gov

Advanced spectroscopic techniques, such as NMR and FTIR, are also vital for structural elucidation. researchgate.netnih.govgoettingen-research-online.de NMR spectroscopy provides detailed information about the chemical environment of atoms within the molecule. goettingen-research-online.de Theoretical calculations are often used in conjunction with experimental spectra to make precise assignments of vibrational bands to specific normal modes and to determine the conformational state of the molecule. nih.gov

TechniqueApplication to this compound StudiesKey Findings
X-ray Crystallography Determination of the solid-state structure of dehydrobutyrine derivatives. nih.govProvides precise bond lengths and angles, confirming the geometry of the molecule. nih.gov
NMR Spectroscopy Characterization of dehydrobutyrine-containing peptides in solution. researchgate.netgoettingen-research-online.deReveals information about the chemical environment and conformation of the molecule. researchgate.netgoettingen-research-online.de
FTIR Spectroscopy Analysis of the vibrational modes of dehydrobutyrine derivatives. nih.govHelps to identify functional groups and study intermolecular interactions like hydrogen bonding. nih.gov
Mass Spectrometry Identification and characterization of dehydrobutyrine in proteins and peptides. goettingen-research-online.deresearchgate.netConfirms the presence and mass of the dehydrobutyrine residue. goettingen-research-online.deresearchgate.net

Computational Chemistry Approaches to Predict Reactivity and Stability

Computational chemistry provides valuable insights into the reactivity and stability of this compound and its derivatives. Theoretical studies can predict various properties and behaviors of these molecules, complementing experimental findings.

Methods such as Density Functional Theory (DFT) are employed to calculate the potential energy surfaces and identify stable conformers of dehydrobutyrine derivatives. nih.gov These calculations can also predict how the stability of different conformations is affected by the surrounding environment, such as the polarity of the solvent. nih.gov

Furthermore, computational approaches are used to develop force field parameters for molecular dynamics (MD) simulations. researchgate.net These simulations can then be used to study the behavior of dehydrobutyrine-containing peptides in complex environments, such as in aqueous solution or embedded in a membrane. researchgate.net For instance, MD simulations have been used to investigate the association of the lantibiotic nisin, which contains dehydrobutyrine, with cell membranes. researchgate.net

The reactivity of the α,β-unsaturated system in dehydrobutyrine can also be explored through computational methods. These studies can help to understand its susceptibility to nucleophilic attack, which is a key aspect of its biological function and its use as a chemical tool for protein modification. rsc.org

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Conformational analysis of dehydrobutyrine derivatives. nih.govPotential energy surfaces, stable conformers, influence of solvent polarity. nih.gov
Quantum Chemistry (e.g., MP2) Development of force field parameters. researchgate.netGeometries, energy barriers, charge distribution. researchgate.net
Molecular Dynamics (MD) Simulations Study of peptide behavior in different environments. researchgate.netPeptide-membrane association, conformational changes. researchgate.net

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (e.g., LC-MS/MS) for Complex Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of (2Z)-2-aminobut-2-enoic acid, especially when it is a component of larger molecules like peptides in biological samples. nih.govnih.gov This technique offers the high sensitivity and selectivity required to identify and quantify specific compounds within intricate mixtures such as cell extracts or bodily fluids.

In the context of analyzing proteins and peptides containing dehydrobutyrine, LC-MS/MS is indispensable. For instance, in studies of post-translational modifications in aging human lens proteins, multidimensional LC-MS/MS was employed to identify thioether modifications of serine and threonine residues, which are believed to form via dehydroalanine (B155165) (DHA) and dehydrobutyrine (DHB) intermediates. nih.govnih.gov The separation of tryptic peptides is often achieved using a fused silica (B1680970) capillary column packed with a C18 resin, followed by mass spectrometric analysis. nih.gov

The versatility of LC-MS extends to the characterization of lantibiotics, a class of antimicrobial peptides that often contain dehydrobutyrine. In one study, the extraction of a lantibiotic from a bacterial culture was followed by purification using Fast Protein Liquid Chromatography (FPLC). ekb.eg Subsequent analysis by LC/MS confirmed the presence of the characteristic dehydrobutyrine residue. ekb.eg Similarly, the analysis of microcystins, a class of toxins produced by cyanobacteria, often involves LC-MS to identify different congeners, some of which contain dehydrobutyrine. mdpi.comacs.org The retention time on a C18 column in conjunction with the mass-to-charge ratio (m/z) from the mass spectrometer helps in the initial identification. mdpi.com

Advanced Spectroscopic Methods for Structural Identification (e.g., NMR, Mass Spectrometry)

The definitive structural elucidation of this compound and its derivatives relies heavily on advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. rsc.org Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing peptides containing dehydrobutyrine. By fragmenting the parent ion and analyzing the resulting daughter ions, the position of the dehydrobutyrine residue within the peptide chain can be determined. rsc.orguab.edu For example, in the structural analysis of mutacin II, a lantibiotic, electrospray ionization-tandem mass spectrometry (ESI-MS/MS) of the doubly charged ion yielded a series of b ions that confirmed the presence and location of a dehydrobutyrine residue. uab.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone for structural identification. ¹H NMR and ¹³C NMR spectroscopy can confirm the presence of the characteristic chemical groups in molecules containing the this compound moiety. researchgate.netresearchgate.net For instance, NMR analysis was used to establish the presence of dehydrobutyrine residues in mutacin II and its variants. uab.edu In more complex structural determinations, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal the spatial proximity of atoms, which was instrumental in determining the stereochemistry of intermediates in lanthipeptide biosynthesis, differentiating between (Z)-Dhb and (E)-Dhb. rsc.org

Development of Targeted Assays for Metabolic Profiling

The development of targeted assays is essential for understanding the metabolic pathways involving this compound and for quantifying its levels in biological systems. Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites. researchgate.net

In the context of dehydrobutyrine, targeted assays often leverage the high sensitivity and specificity of LC-MS/MS operating in multiple reaction monitoring (MRM) mode. This approach allows for the precise quantification of dehydrobutyrine-containing peptides or related metabolites. While specific targeted assays for free this compound are not extensively detailed in the provided search results, the principles of targeted metabolomics are directly applicable. researchgate.net

The development of such an assay would involve:

Selection of specific precursor-product ion transitions for this compound and its stable isotope-labeled internal standard.

Optimization of chromatographic conditions to achieve good separation from interfering substances in the biological matrix.

Validation of the assay for linearity, accuracy, precision, and sensitivity.

An example of a related application is the use of LC-MS/MS for the targeted analysis of amino acids in serum for disease biomarker discovery. researchgate.net A similar strategy could be employed to develop a robust and reliable assay for profiling this compound in various biological samples, which would be invaluable for research into its physiological and pathological roles.

Future Research Directions and Potential Academic Applications

Discovery of Uncharacterized Biosynthetic and Degradation Pathways

The biosynthesis of (2Z)-2-aminobut-2-enoic acid is most notably understood within the context of lantibiotic production. oup.comacs.org In this process, a threonine residue within a precursor peptide is enzymatically dehydrated to form the dehydrobutyrine residue. oup.comacs.orgportlandpress.com This dehydration is a critical post-translational modification that is often followed by the addition of a cysteine thiol group to form a thioether linkage, a key structural feature of lantibiotics. rsc.orgacs.org

While the enzymes responsible for this dehydration in some lantibiotic pathways, such as the NisB dehydratase in nisin biosynthesis, have been identified, there is significant potential for discovering novel biosynthetic pathways. oup.com The vast diversity of microbial genomes likely harbors uncharacterized enzyme systems with different specificities and mechanisms for generating dehydrobutyrine and other dehydroamino acids. Future research could focus on genome mining and functional characterization of putative dehydratases from various bacterial and fungal species. rsc.org Understanding the promiscuity of known lantibiotic biosynthetic enzymes could also be exploited to produce novel antimicrobial compounds. rsc.orgoup.com

Conversely, the degradation pathways of this compound are not as well-defined. While general amino acid degradation pathways such as deamination, transamination, and dehydration are known, the specific enzymes and mechanisms involved in the breakdown of dehydrobutyrine are largely unexplored. gpnotebook.com Research in this area could reveal novel enzymatic activities and metabolic routes, contributing to a more comprehensive understanding of microbial and potentially other organisms' metabolisms.

Elucidation of Novel Biological Functions in Diverse Organisms

The primary recognized biological role of this compound is as a structural component of lantibiotics, where it contributes to the unique three-dimensional structure and biological activity of these antimicrobial peptides. acs.orgscispace.com The presence of the dehydrobutyrine residue can confer resistance to enzymatic degradation, enhancing the stability and bioavailability of the parent peptide. rsc.orgmdpi.com

However, the potential for this compound to have independent biological functions or to be a component of other bioactive molecules beyond lantibiotics remains an open area of investigation. It is known to be a metabolite in Escherichia coli and has been reported in Streptomyces sparsus. nih.gov Future studies could explore its role in cellular signaling, as a metabolic intermediate, or as a precursor to other important biomolecules in a wider range of organisms. The discovery of dehydrobutyrine in proteins like histone H3 suggests that its formation might be a more widespread post-translational modification than previously thought, with potential roles in regulating protein function. nih.govwpmucdn.com

Development of Green Chemistry Approaches for this compound Synthesis

The chemical synthesis of peptides containing this compound can be challenging. Current methods often involve multi-step processes with the use of protecting groups and potentially harsh reagents. researchgate.net There is a growing need for more environmentally friendly and efficient "green chemistry" approaches for its synthesis.

Future research in this area could focus on enzymatic or chemoenzymatic methods. For instance, harnessing the power of dehydratase enzymes from lantibiotic pathways in vitro could provide a highly specific and mild method for synthesizing dehydrobutyrine-containing peptides. oup.com Another avenue could be the development of novel catalytic systems that mimic the enzymatic dehydration process but are more robust and scalable for industrial applications.

Applications in Chemical Biology Probes and Tools

The electrophilic nature of the α,β-unsaturated system in this compound makes it a valuable target for the development of chemical biology probes. rsc.orgwpmucdn.com These probes can be used to label and identify proteins that contain this modification.

Recently, a phospha-Michael reaction using a nucleophilic phosphine (B1218219) probe was developed to successfully label proteins and peptides containing dehydrobutyrine, even in complex biological mixtures like cell lysates. nih.govwpmucdn.comh1.co This method has already led to the identification of histone H3 as a previously unknown target of enzymes that generate dehydrobutyrine. nih.govwpmucdn.com

Future research will likely focus on designing and synthesizing a wider array of probes with different functionalities, such as fluorescent tags or affinity labels, to further explore the "dehydrobutyrome" of various organisms. These tools will be instrumental in identifying new proteins modified with dehydrobutyrine and in understanding the biological contexts in which this modification occurs. nih.govrsc.org

Rational Design of Biochemical Modulators for Academic Research

The incorporation of this compound into peptides offers a powerful tool for the rational design of biochemical modulators. The conformational constraints imposed by the double bond can stabilize specific peptide secondary structures, such as β-turns, which are often involved in protein-protein interactions. rsc.orgu-tokyo.ac.jp

By strategically placing dehydrobutyrine residues within a peptide sequence, researchers can create peptidomimetics with enhanced stability, receptor binding affinity, and biological activity. mdpi.comnih.gov This approach has been used to design novel antimicrobial peptides and could be extended to develop modulators for a wide range of biological targets, including enzymes and receptors. portlandpress.comresearchgate.net

Future directions in this area include the use of computational modeling and structural biology to guide the design of these modified peptides. nih.gov By understanding the structure-activity relationships of dehydrobutyrine-containing peptides, it will be possible to create highly specific and potent tools for probing and modulating biological processes in academic research. mdpi.com The exploration of peptides containing this residue can lead to the development of novel therapeutics. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to confirm the structure of (2Z)-2-aminobut-2-enoic acid?

  • Methodology :

  • IR spectroscopy : Key absorption bands for the conjugated C=C bond (~1650 cm⁻¹), C=O stretching (~1700 cm⁻¹), and NH/OH groups (~3200–3500 cm⁻¹) are analyzed to confirm functional groups .
  • ¹H NMR : Characteristic chemical shifts for the α,β-unsaturated system (e.g., δ ~6.5–7.5 ppm for vinyl protons with coupling constants J = 12–15 Hz) and NH/COOH protons (δ ~8–12 ppm) are used to verify stereochemistry and substituent positions .
  • Melting point : Consistency with literature values (e.g., 188–192°C for related analogs) validates purity .

Q. How is this compound synthesized, and what are typical yields?

  • Methodology :

  • Reaction : Condensation of maleic anhydride with substituted anilines (e.g., p-toluidine) in anhydrous solvents (e.g., acetone or ethanol) under reflux .
  • Yield : Reported yields range from 93% to 97%, with product purity confirmed via titration (mass fraction: 94.23 ± 0.69%) .
  • Purification : Recrystallization from mixed solvents (e.g., isopropanol:acetone, 4:3 v/v) optimizes solubility and crystal quality .

Advanced Research Questions

Q. How can solvent selection impact the solubility and analytical quantification of this compound?

  • Methodology :

  • Solvent screening : Dielectric constants (ε) and polarity indices guide solvent selection. For example, polar aprotic solvents (ε > 20) enhance solubility of the zwitterionic form .
  • Quantitative analysis : Potentiometric titration in isopropanol:acetone (4:3) achieves optimal metrological properties (detection limit: 0.002 mol/dm³) .
  • Data table :
Solvent SystemDielectric Constant (ε)Solubility (g/100 mL)
Isopropanol18.30.15
Acetone20.70.22
4:3 Mixture19.50.30

Q. What strategies resolve contradictions in stereochemical assignments of α,β-unsaturated amino acids?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves Z/E isomerism by directly measuring bond angles and torsion angles.
  • DFT calculations : Comparison of experimental vs. computed NMR chemical shifts (e.g., using Gaussian09) validates stereochemical assignments .
  • Case study : Discrepancies in coupling constants (J < 10 Hz for E vs. J > 12 Hz for Z) distinguish isomers in NMR spectra.

Q. How does the electronic nature of substituents affect the acidity of this compound derivatives?

  • Methodology :

  • pKa determination : Potentiometric titration in non-aqueous media (e.g., DMSO) quantifies acid dissociation constants (e.g., pKa = 2.81 ± 0.25 for the carboxylic group) .
  • Hammett analysis : Electron-withdrawing substituents (e.g., -NO₂) increase acidity by stabilizing the conjugate base via resonance .
  • Data interpretation : Linear free-energy relationships correlate substituent σ values with observed pKa shifts .

Key Methodological Insights

  • Crystallographic refinement : SHELXL is preferred for high-resolution data due to robust handling of hydrogen bonding and disorder .
  • Analytical validation : Titration protocols must account for solvent effects on proton activity; mixed solvents minimize error propagation .
  • Stereochemical fidelity : Synthetic routes involving maleic anhydride favor Z isomers due to kinetic control.

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